molecular formula C35H50N2O10 B166653 (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate CAS No. 129229-92-1

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate

Cat. No. B166653
M. Wt: 658.8 g/mol
InChI Key: OYHTTZDJDLVHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate, also known as BPTMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTMD is a piperazine derivative that is structurally similar to other compounds that have been shown to have biological activity.

Mechanism Of Action

The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate is not fully understood. However, it has been suggested that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate may also work by inducing apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate can inhibit the growth of cancer cells and induce apoptosis. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of other diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate is its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have low toxicity, which is important for the development of new drugs. However, there are also limitations to the use of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate in lab experiments. One limitation is the lack of understanding of its mechanism of action. In addition, more research is needed to determine the optimal dosage and administration of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate.

Future Directions

There are several future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate. One area of research is to further investigate its mechanism of action. In addition, more studies are needed to determine the optimal dosage and administration of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate. Further research is also needed to investigate the potential of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate as a therapeutic agent for the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to investigate the potential of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride and decanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography. The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been reported in several scientific journals, and the purity of the compound has been confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have potential applications in scientific research. One of the main areas of research is in the field of cancer. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. In addition, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate has been shown to have anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

129229-92-1

Product Name

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl decanoate

Molecular Formula

C35H50N2O10

Molecular Weight

658.8 g/mol

IUPAC Name

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl decanoate

InChI

InChI=1S/C35H50N2O10/c1-8-9-10-11-12-13-14-15-31(38)47-23-26-22-36(34(39)24-18-27(41-2)32(45-6)28(19-24)42-3)16-17-37(26)35(40)25-20-29(43-4)33(46-7)30(21-25)44-5/h18-21,26H,8-17,22-23H2,1-7H3

InChI Key

OYHTTZDJDLVHDP-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCCCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

synonyms

Decanoic acid, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl ester

Origin of Product

United States

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